molecular formula C7H12ClN3O B1422552 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 1082584-63-1

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No. B1422552
CAS RN: 1082584-63-1
M. Wt: 189.64 g/mol
InChI Key: VWNSOIQENFQKTD-UHFFFAOYSA-N
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Description

“2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine” is a compound with the IUPAC name 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline . It has a molecular weight of 201.23 . The compound is a white powder at room temperature .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O/c12-9-4-2-1-3-8(9)10-13-11(15-14-10)7-5-6-7/h1-4,7H,5-6,12H2 . The structure of two anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

The compound is a white powder at room temperature . It has a molecular weight of 201.23 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

Oxadiazoles, including the 1,2,4-oxadiazole moiety, have been explored for their potential as anticancer agents. The presence of the oxadiazole ring can contribute to the pharmacophore, enhancing the activity against various cancer cell lines. For instance, derivatives of oxadiazoles have been studied for their cytotoxicity and anti-trypanosomal activity, which is relevant in the context of cancer research .

Material Science: High-Energy Materials

The structural configuration of oxadiazoles makes them suitable as high-energy materials. They can be used in the development of energetic materials due to their favorable oxygen balance and positive heat of formation. This application is particularly significant in the field of material science, where the demand for new materials with high energy density is constantly growing .

Pharmaceutical Compounds: Vasodilators

In the pharmaceutical industry, oxadiazoles have been utilized to synthesize compounds with vasodilator properties. These properties are essential for the treatment of conditions like hypertension and other cardiovascular diseases. The oxadiazole core can act as a flat, aromatic linker to place required substituents for targeted therapeutic action .

Neuropharmacology: Anticonvulsants

The oxadiazole derivatives have shown promise as anticonvulsants. Their application in neuropharmacology could lead to the development of new treatments for epilepsy and other seizure disorders. The ability to modulate neurological pathways makes these compounds valuable in this field .

Endocrinology: Antidiabetic Agents

Oxadiazole derivatives have been investigated for their antidiabetic effects. They can play a role in the synthesis of compounds that may be used to manage diabetes mellitus, contributing to the array of therapeutic options available for this chronic condition .

Energetic Behavior: Ionic Salts and Energetic Materials

The oxadiazole ring system’s capacity to form ionic salts and energetic materials is another area of application. These compounds can be designed to exhibit a range of reactivities, from relatively inert to extremely sensitive, which is crucial for the development of various energetic materials .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-4-3-6-9-7(11-10-6)5-1-2-5/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAVOYSXTGRPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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